molecular formula C11H14N2O2 B8615535 Ethyl 2,6-dicyano-3-methylhex-2-enoate CAS No. 83070-88-6

Ethyl 2,6-dicyano-3-methylhex-2-enoate

Cat. No.: B8615535
CAS No.: 83070-88-6
M. Wt: 206.24 g/mol
InChI Key: YBVDHKDICOTEMX-UHFFFAOYSA-N
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Description

Ethyl 2,6-dicyano-3-methylhex-2-enoate is a structurally complex ester characterized by a hex-2-enoate backbone substituted with two cyano groups at positions 2 and 6, a methyl group at position 3, and an ethyl ester moiety. This compound’s unique electronic and steric profile arises from the conjugation of the α,β-unsaturated ester with electron-withdrawing cyano groups, which likely enhances its reactivity in cycloaddition or nucleophilic substitution reactions.

Structural elucidation of such compounds typically employs techniques like X-ray crystallography, where programs such as SHELX (specifically SHELXL and SHELXS) are widely utilized for refining small-molecule structures and solving crystal phases . The presence of multiple electronegative groups (cyano, ester) would necessitate advanced spectroscopic analysis, including $ ^1H $-NMR and $ ^{13}C $-NMR, to confirm regiochemistry and substituent effects.

Properties

CAS No.

83070-88-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2,6-dicyano-3-methylhex-2-enoate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)10(8-13)9(2)6-4-5-7-12/h3-6H2,1-2H3

InChI Key

YBVDHKDICOTEMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)CCCC#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The dual cyano groups in this compound significantly increase electron deficiency at the α,β-unsaturated site compared to mono-cyano or non-cyano analogs, enhancing its susceptibility to nucleophilic attack.
  • Solubility: The compound’s polarity likely reduces solubility in non-polar solvents compared to Ethyl 3-methylhex-2-enoate but improves compatibility with polar aprotic solvents like DMF or DMSO .

Challenges in Characterization

As seen in the patent example (), NMR and crystallography are critical for confirming structures of complex esters. For this compound, $ ^1H $-NMR would exhibit deshielded vinyl protons and distinct methyl/ethyl signals, while X-ray studies using SHELX software would resolve steric interactions and confirm regiochemistry .

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